molecular formula C15H18N2 B193203 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) CAS No. 120511-72-0

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

Cat. No. B193203
M. Wt: 226.32 g/mol
InChI Key: SJECEXNMZXMXNE-UHFFFAOYSA-N
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Description

“2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)” is a chemical compound with the molecular formula C15H18N2 . It is also known as Anastrozole Related Compound A . The compound is used as a reference standard .


Synthesis Analysis

The synthesis of this compound involves chemical reactions with sodium hydride in N,N-dimethyl-formamide at 0 - 20℃ for 3 - 3.5 hours . The reaction was monitored by TLC (n-Hexane:EtOAc-7.5:2.5). After completion of the reaction as determined by TLC, excess sodium hydride was decomposed by adding ethyl acetate .


Molecular Structure Analysis

The molecular structure of “2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)” is represented by the InChI code 1S/C15H18N2/c1-11-6-12 (14 (2,3)9-16)8-13 (7-11)15 (4,5)10-17/h6-8H,1-5H3 . The compound has a molecular weight of 226.32 g/mol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2,2’-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)” include reactions with sodium hydride and methyl iodide . The reaction was monitored by TLC (n-Hexane:EtOAc-7.5:2.5) .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It has a density of 1.002±0.06 g/cm3 . The boiling point is predicted to be 339.1±32.0 °C . The compound is sparingly soluble in chloroform and slightly soluble in methanol .

Scientific Research Applications

Crystallographic Properties

  • The complete molecule of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) exhibits interesting crystallographic properties. It's formed with a twofold axis leading to the disorder of H atoms on the attached methyl group. The dihedral angle between the benzene ring and the nitrile group is notable, and weak C—H...π interactions in the crystal link molecules into dimers, with absorption at 212 nm due to a π–π* transition (Gomathi et al., 2019).

Impurities in Pharmaceutical Ingredients

  • 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile) was identified as one of the impurities in anastrozole active pharmaceutical ingredients, detected using high-performance liquid chromatography and characterized by various spectroscopic methods (Hiriyanna & Basavaiah, 2008).

Polymer Synthesis

  • This compound is relevant in the synthesis of macrocyclic monomers like Bis(5-carbomethoxy1,3-phenylene)-30-crown-4, suitable for the synthesis of polymacrocycles predominantly of hydrocarbon character (Gibson & Delaviz, 1994).

Metal–Organic Systems

  • It's used in constructing copper metal–organic systems. New flexible dicarboxylate ligands, including variants of 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile), have been designed and synthesized, leading to various complex metal–organic structures (Dai et al., 2009).

Kinetics in Chemical Reactions

  • The kinetics of thermoinitiated oligomerization of related compounds have been studied. These studies include analyses like X-ray diffraction, calorimetry, and spectrophotometry to understand the kinetic regularities and possible mechanisms of oligomerization (Goncharov et al., 2013).

Ligand Modifications in Biomimetics

  • Modifications of this compound have been explored in the context of binuclear phosphatase biomimetics. Complexation studies and functional analyses shed light on the catalytic capabilities and potential applications in biochemical processes (Dalle et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

properties

IUPAC Name

2-[3-(2-cyanopropan-2-yl)-5-methylphenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-11-6-12(14(2,3)9-16)8-13(7-11)15(4,5)10-17/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJECEXNMZXMXNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C#N)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40581005
Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)

CAS RN

120511-72-0
Record name 3,5-Bis(2-cyanoprop-2-yl)toluene
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Record name Anastrozole 5-methyl analog
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Record name 2,2'-(5-Methyl-1,3-phenylene)bis(2-methylpropanenitrile)
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Record name alpha-1,alpha-1,alpha-3,alpha-3,5-pentamethyl-1,3-benzenediacetonitrile
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Record name 1,3-Benzenediacetonitrile, α1,α1,α3,α3,5-pentamethyl
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Record name ANASTROZOLE 5-METHYL ANALOG
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Gomathi, U Sathya, S Sharmila Tagore… - IUCrData, 2019 - iucrdata.iucr.org
The complete molecule of the title compound [systematic name: 2,2′-(5-methyl-1,3-phenylene)bis(2-methylpropanenitrile)] is generated by a crystallographic twofold axis, which leads …
Number of citations: 5 iucrdata.iucr.org
SG Hiriyanna, K Basavaiah - Journal of the Brazilian Chemical …, 2008 - SciELO Brasil
Three impurities ranging from 0.08%-0.12% by peak area in anastrozole active pharmaceutical ingredient were detected by simple isocratic reverse-phase high performance liquid …
Number of citations: 23 www.scielo.br

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